Tioperidone hydrochloride

Description

Historical Context of Research on Related Chemical Entities

The scientific interest in quinazoline (B50416) and its derivatives dates back decades, spurred initially by the discovery of quinazolinone alkaloids from natural sources, such as the antimalarial compound febrifugine (B1672321) from the plant Dichroa febrifuga. biorxiv.org This discovery catalyzed broader research into the synthesis and biological activities of various substituted quinazolines. nih.gov Over the years, compounds featuring the quinazolinone skeleton have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects such as anticonvulsant and antipsychotic properties. researchgate.netnih.govpsychopharmacologyinstitute.com

The development of antipsychotic agents, a class to which tioperidone (B1618569) is related, has its own rich history beginning with the serendipitous discovery of chlorpromazine's psychiatric effects in the 1950s. nih.gov This first generation of "typical" antipsychotics primarily functioned by blocking dopamine (B1211576) D2 receptors. nih.gov The subsequent quest for compounds with different activity profiles led to the emergence of "atypical" antipsychotics in the 1970s and beyond, starting with clozapine (B1669256). nih.gov These newer agents are often characterized by a broader receptor binding profile, including potent interaction with serotonin (B10506) receptors in addition to dopamine receptors, a feature explored in many modern CNS drug discovery programs. nih.govgoogle.com Tioperidone, as a quinazolinone derivative, emerged from this ongoing exploration of chemical structures capable of modulating CNS pathways. targetmol.com

Scope and Significance of Investigations into Tioperidone Hydrochloride

Research into this compound has primarily focused on its potential as a tranquilizer and its antipsychotic properties. nih.gov It belongs to a class of phenylpiperazine substituted quinazolinone derivatives that have been explored for their effects on the central nervous system. targetmol.com

The chemical properties of this compound are well-defined, providing a foundation for its synthesis and handling in a research context.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

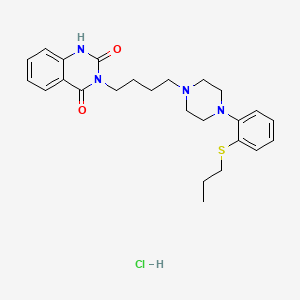

| Molecular Formula | C25H33ClN4O2S |

| Molecular Weight | 489.1 g/mol |

| IUPAC Name | 3-[4-[4-(2-propylsulfanylphenyl)piperazin-1-yl]butyl]-1H-quinazoline-2,4-dione;hydrochloride |

| Synonyms | CI-787, Tioperidone HCl |

Data sourced from PubChem CID 11954265. nih.gov

The synthesis of the base compound, tioperidone, has been described in the chemical literature. The process involves the alkylation of a piperazine (B1678402) derivative with 4-chlorobutyronitrile, followed by reduction of the nitrile group to a primary amine. This amine is then reacted with isatoic anhydride (B1165640) and subsequently with phosgene (B1210022) to form the final quinazolinedione structure.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 5-fluorouracil |

| Amisulpride |

| Aripiprazole |

| Asenapine |

| Benzene |

| Carbamazepine |

| Chlorpromazine |

| Clozapine |

| Cyproheptadine |

| Doxorubicin |

| Ethyl lodoxamide |

| Febrifugine |

| Fluoxetine |

| Haloperidol (B65202) |

| Iloperidone (B1671726) |

| Indomethacin |

| Isatoic anhydride |

| Ketanserin |

| Loxapine |

| Lurasidone |

| Methaqualone |

| Methiothepin |

| Mirtazepine |

| Olanzapine |

| Paliperidone |

| Paroxetine |

| Phenytoin |

| Phosgene |

| Pyrimidine |

| Quetiapine |

| Quinathazone |

| Quinazoline |

| Risperidone (B510) |

| Ritanserin |

| Rhodamine 123 |

| Sertindole |

| Tioperidone |

| This compound |

| Tramadol |

Structure

3D Structure of Parent

Properties

CAS No. |

52618-68-5 |

|---|---|

Molecular Formula |

C25H33ClN4O2S |

Molecular Weight |

489.1 g/mol |

IUPAC Name |

3-[4-[4-(2-propylsulfanylphenyl)piperazin-1-yl]butyl]-1H-quinazoline-2,4-dione;hydrochloride |

InChI |

InChI=1S/C25H32N4O2S.ClH/c1-2-19-32-23-12-6-5-11-22(23)28-17-15-27(16-18-28)13-7-8-14-29-24(30)20-9-3-4-10-21(20)26-25(29)31;/h3-6,9-12H,2,7-8,13-19H2,1H3,(H,26,31);1H |

InChI Key |

OWCJBBJRJRGZOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4NC3=O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Tioperidone Hydrochloride

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of Tioperidone (B1618569) hydrochloride reveals a strategic disconnection approach to simplify the complex target molecule into readily available starting materials. The primary disconnection point is the C-N bond linking the piperazine (B1678402) ring to the ethyl side chain of the quinazolinedione core. This bond is typically formed through a nucleophilic substitution reaction. This initial disconnection yields two key precursors: the quinazolinedione core with a reactive side chain and a substituted piperazine derivative.

Further deconstruction of the quinazolinedione precursor often involves breaking the amide bonds within the heterocyclic ring system. This can lead to precursors such as an appropriately substituted anthranilic acid derivative and a suitable nitrogen-containing component to form the second ring of the quinazolinedione. The substituted piperazine moiety can be retrosynthetically disconnected at the C-N bond of the piperazine ring, leading to piperazine itself and a suitable electrophile to introduce the desired substituent.

Key Precursors for Tioperidone Hydrochloride Synthesis:

| Precursor | Chemical Name | Role in Synthesis |

| A | Substituted Anthranilic Acid | Forms the benzene ring and part of the pyrimidine ring of the quinazolinedione core. |

| B | Nitrogen-containing component (e.g., urea, isocyanate) | Provides the remaining atoms for the formation of the quinazolinedione ring. |

| C | Piperazine | Serves as the core of the piperazine moiety. |

| D | Electrophilic side chain precursor | Reacts with piperazine to form the substituted piperazine fragment. |

Classical Synthetic Routes to the Tioperidone Core

The synthesis of the core structures of Tioperidone, the quinazolinedione and piperazine moieties, relies on established and versatile chemical transformations.

The quinazolinedione core is commonly synthesized through the condensation of an anthranilic acid derivative with a one-carbon carbonyl equivalent, such as phosgene (B1210022), triphosgene, or their surrogates. Another prevalent method involves the reaction of isatoic anhydride (B1165640) with a primary amine, which upon heating, cyclizes to form the quinazolinedione ring. Modifications to the benzene ring of the quinazolinedione are typically introduced at the level of the anthranilic acid starting material.

The piperazine ring is a common heterocyclic motif, and its synthesis is well-established. For the purpose of Tioperidone synthesis, a pre-functionalized piperazine derivative is often employed. The classical approach to piperazine synthesis involves the cyclization of a bis(2-haloethyl)amine or the reaction of ethylenediamine with a 1,2-dihaloethane. However, in the context of complex molecules like Tioperidone, commercially available, suitably protected piperazine derivatives are more commonly used as starting materials. The key synthetic step is then the N-alkylation of this piperazine with the appropriate electrophile.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Factors for Optimization in the Key Coupling Step:

| Parameter | Conditions | Effect on Reaction |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) | Influences solubility of reactants and reaction rate. |

| Base | Inorganic bases (e.g., K2CO3, Cs2CO3) or organic bases (e.g., triethylamine, DIPEA) | Neutralizes the acid formed during the reaction and facilitates nucleophilic attack. |

| Temperature | Typically elevated temperatures (e.g., 80-120 °C) | Increases reaction rate but can also lead to side product formation if too high. |

| Catalyst | Phase-transfer catalysts (e.g., tetrabutylammonium bromide) | Can be employed to enhance reaction rates, particularly in biphasic systems. |

Careful control of these parameters is crucial to maximize the yield of the desired product while minimizing the formation of impurities. Purification techniques such as column chromatography and recrystallization are often employed to obtain the final compound in high purity. The final step involves the formation of the hydrochloride salt, typically by treating the free base with hydrochloric acid in a suitable solvent like ethanol or isopropanol.

Development of this compound Analogs and Derivatives

The development of analogs and derivatives of this compound is a key strategy in drug discovery to explore the structure-activity relationship and to optimize pharmacokinetic and pharmacodynamic properties. Modifications have been explored at both the piperazine moiety and the quinazolinedione core.

Modifications to the Piperazine Moiety

The piperazine ring offers two nitrogen atoms that can be functionalized. Modifications at the N1 and N4 positions can significantly impact the molecule's interaction with its biological target.

Examples of Piperazine Modifications:

| Modification Type | Rationale |

| Substitution at N4 | Introducing various alkyl, aryl, or heterocyclic groups can modulate potency, selectivity, and pharmacokinetic properties. |

| Introduction of substituents on the piperazine ring | Adding substituents to the carbon atoms of the piperazine ring can introduce stereocenters and alter the conformational flexibility of the molecule. |

| Replacement of the piperazine ring | Replacing the piperazine with other cyclic amines (e.g., piperidine (B6355638), homopiperazine) can explore the importance of the second nitrogen atom and the ring size for biological activity. |

Substitutions on the Quinazolinedione Core

The quinazolinedione core provides a scaffold that can be functionalized at various positions on the benzene ring. These modifications can influence the electronic properties of the molecule and its ability to form key interactions with its target.

Examples of Quinazolinedione Core Substitutions:

| Position of Substitution | Type of Substituent | Potential Impact |

| Positions 5, 6, 7, 8 | Electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -F, -NO2) | Can alter the pKa of the molecule, its metabolic stability, and its binding affinity. |

| Position 2 | Introduction of different substituents | Can modulate the overall shape and electronic distribution of the molecule. |

The systematic exploration of these modifications, guided by computational modeling and biological screening, is essential for the development of new Tioperidone-based compounds with improved therapeutic potential.

Structural Variations of the Propylsulfanylphenyl Group

One common derivatization strategy involves altering the length of the alkyl chain connecting the sulfur atom to the phenyl ring. This can influence the compound's lipophilicity and its interaction with biological targets. For instance, modifying the propyl chain to an ethyl or butyl chain could alter the molecule's flexibility and binding affinity.

Another avenue for structural variation lies in the substitution pattern of the phenyl ring. The introduction of various substituents, such as halogens, alkyl groups, or electron-donating or -withdrawing groups, can modulate the electronic properties of the ring and influence metabolic stability and receptor interactions.

Furthermore, the sulfur atom itself presents opportunities for modification. Oxidation of the sulfide to a sulfoxide or sulfone would introduce polarity and could alter the compound's solubility and metabolic fate. Bioisosteric replacement of the sulfur atom with other groups, such as an oxygen atom (ether linkage) or a methylene group, represents another potential derivatization pathway.

Table 1: Potential Structural Variations of the Propylsulfanylphenyl Group

| Modification Site | Potential Variation | Expected Impact |

| Alkyl Chain | Shortening (ethyl) or lengthening (butyl) | Altered lipophilicity and flexibility |

| Phenyl Ring | Introduction of substituents (e.g., F, Cl, CH3) | Modulated electronic properties and metabolic stability |

| Sulfur Atom | Oxidation to sulfoxide or sulfone | Increased polarity and altered solubility |

| Sulfur Atom | Bioisosteric replacement (e.g., O, CH2) | Changes in bond angles and electronic distribution |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. yale.eduepa.gov In the context of this compound synthesis, several strategies can be employed to create a more sustainable manufacturing process.

The synthesis of piperazine derivatives, a core component of Tioperidone, can be approached using greener methods. researchgate.netmdpi.com Traditional methods often involve harsh reagents and generate significant waste. Modern approaches focus on catalytic reactions that are more efficient and produce fewer byproducts. For example, the use of heterogeneous catalysts can simplify purification processes and allow for catalyst recycling. nih.gov

One of the key reactions in the likely synthesis of Tioperidone is N-alkylation. Green approaches to this reaction focus on minimizing the use of hazardous alkylating agents and solvents. rsc.org The use of phase-transfer catalysis, for instance, can enhance reaction rates and reduce the need for large volumes of organic solvents.

The formation of the benzisoxazole ring system is another critical step. Green methodologies for the synthesis of benzisoxazoles are being explored, including microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. chemicalbook.comgoogle.comnih.gov The use of safer solvents and reagents is also a key consideration in making this process more environmentally friendly.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Tioperidone Synthesis |

| Prevention | Designing synthetic routes to minimize byproduct formation. |

| Atom Economy | Utilizing catalytic reactions to maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where feasible. |

| Reduce Derivatives | Minimizing the use of protecting groups to shorten the synthetic route and reduce waste. |

| Catalysis | Using catalytic reagents in place of stoichiometric ones to improve efficiency. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint while maintaining high standards of purity and quality.

In-Depth Analysis of this compound's Molecular and Cellular Mechanisms Remains Elusive Due to Limited Public Data

The initial framework for a detailed scientific article required specific binding affinity values (such as Ki or IC50) and functional activity data (agonist, antagonist, or partial agonist) for this compound at several critical receptor sites. This included dopamine (B1211576) (D2, D3), serotonin (B10506) (5-HT2A, 5-HT7, 5-HT1A), adrenergic (α1, α2C), histamine (B1213489), and muscarinic acetylcholine (B1216132) receptors. Furthermore, information regarding its influence on intracellular signaling pathways, particularly G-protein coupled receptor (GPCR) coupling, was sought.

While general information classifies Tioperidone as an atypical antipsychotic, a class of drugs known to modulate dopamine and serotonin pathways, the specific quantitative data necessary for a thorough analysis as outlined is not present in the accessible scientific literature. nih.govmdpi.com Atypical antipsychotics as a group are characterized by their binding to central serotonin (5-HT2) receptors in addition to dopamine D2 receptors. mdpi.com However, without specific binding affinities and functional data for this compound, a detailed discussion of its ligand-receptor interaction profiling and subsequent intracellular signaling modulation cannot be accurately generated.

Information on related compounds, such as iloperidone (B1671726) and risperidone (B510), highlights the type of detailed data that is essential for such a scientific review, but this information cannot be extrapolated to this compound. nih.gov The complexity of antipsychotic action is underscored by the fact that each medication possesses a unique receptor-binding profile, which dictates its specific pharmacological response. nih.govresearchgate.net

The investigation into this compound's effects on intracellular signaling, specifically its interaction with G-protein coupled receptors and downstream pathways, also did not yield specific findings. It is known that D2-like receptors (D2, D3, D4) typically couple to Gi/o proteins to inhibit adenylyl cyclase, while 5-HT2A receptors couple to Gq/11 proteins. uni-regensburg.dedrugbank.com However, the precise nature and consequences of this compound's engagement with these pathways remain undocumented in the available resources.

Molecular and Cellular Mechanisms of Action of Tioperidone Hydrochloride

Intracellular Signaling Pathway Modulation

Cyclic AMP (cAMP) Modulation

Scientific literature available through extensive searches does not provide specific research findings or data on the direct modulation of the cyclic AMP (cAMP) signaling pathway by Tioperidone (B1618569) hydrochloride. While cAMP is a crucial second messenger in cellular signaling and has been implicated in the action of some antipsychotic drugs, dedicated studies detailing Tioperidone's effects on cAMP levels or its downstream effectors, such as protein kinase A (PKA), are not present in the reviewed sources. nih.govnih.govmultispaninc.com

Receptor Dimerization and Allosteric Modulation Studies

There is a lack of specific studies in the available scientific literature concerning the role of Tioperidone hydrochloride in receptor dimerization or its potential as an allosteric modulator. G-protein-coupled receptor (GPCR) dimerization and allosteric modulation are recognized as important mechanisms in pharmacology for altering receptor function. nih.govnih.govnih.govnih.gov However, research detailing whether this compound induces or interferes with the formation of receptor homodimers or heterodimers, or if it binds to allosteric sites on its target receptors to modulate their activity, could not be identified in the performed searches.

Enzyme Interaction and Inhibition Profiles

Other Relevant Enzyme System Modulation Studies

A notable enzymatic interaction of this compound is its ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance. medkoo.comncats.iotargetmol.com P-glycoprotein is an ATP-dependent efflux pump that is overexpressed in some cancer cells and contributes to their resistance to chemotherapy drugs. tg.org.au By inhibiting the function of P-gp, Tioperidone can increase the intracellular concentration and efficacy of co-administered therapeutic agents that are substrates of this transporter. tg.org.au

Specific data on the interaction of Tioperidone with other major enzyme systems, such as the cytochrome P450 (CYP) family of enzymes which are crucial for the metabolism of many drugs, is not detailed in the available literature. While studies on other atypical antipsychotics have detailed their metabolism via CYP enzymes, similar specific data for Tioperidone is not available.

Ion Channel Modulation Studies

Ion channels are fundamental in regulating neuronal excitability and are targets for various therapeutic agents. nih.govunica.itnih.gov However, based on a comprehensive review of scientific literature, there are no specific studies published that investigate the modulatory effects of this compound on any class of ion channels, such as sodium, potassium, calcium, or chloride channels. Consequently, there is no data available to characterize its potential as an ion channel modulator.

Structure Activity Relationship Sar Studies of Tioperidone Hydrochloride and Its Analogs

Elucidation of Pharmacophoric Requirements for Receptor Binding

The development of a pharmacophore model, which outlines the essential three-dimensional arrangement of chemical features necessary for biological activity, is a critical first step in understanding receptor binding. For atypical antipsychotics targeting D2 and 5-HT2A receptors, a well-established pharmacophore model includes a protonatable amine, one or more aromatic regions, and hydrogen bond acceptors, all positioned at specific distances from each other. researchgate.netresearcherslinks.comresearchgate.net

Studies on risperidone (B510), a structurally related atypical antipsychotic, have led to a revised pharmacophore model that offers significant insights applicable to Tioperidone's class of compounds. nih.govscribd.com Initially, it was believed that two distinct aromatic or hydrophobic regions were necessary. nih.gov However, research involving the deconstruction of risperidone demonstrated that less than half of its structural features are required to retain high affinity and antagonist action at the 5-HT2A receptor. acs.orgacs.org This led to a simplified and revised pharmacophore model for 5-HT2A antagonists consisting of:

A single aromatic center: This region engages in hydrophobic and/or π-π stacking interactions within the receptor binding pocket.

A basic protonatable amine: This feature, typically part of a piperidine (B6355638) or piperazine (B1678402) ring, forms a crucial ionic bond with a conserved aspartate residue (Asp) in the third transmembrane domain (TM3) of aminergic G protein-coupled receptors (GPCRs) like the D2 and 5-HT2A receptors. tandfonline.com

Hydrogen bond acceptors: These are electronegative atoms, such as the oxygen in a carbonyl or isoxazole (B147169) group, that can form hydrogen bonds with amino acid residues in the receptor, further stabilizing the ligand-receptor complex. acs.org

A three-dimensional pharmacophore hypothesis developed for a range of atypical antipsychotics identified five key features: two hydrophobic regions, two hydrogen bond acceptor features, and one aromatic ring feature. researchgate.net This model successfully mapped the common structural elements of highly active compounds, providing a valuable template for the design of novel dual D2/5-HT2A antagonists. researchgate.net

Impact of Substituent Modifications on Binding Affinity and Selectivity

Once the core pharmacophore is established, SAR studies focus on how modifying substituents on the molecular scaffold affects binding affinity (often measured as the inhibition constant, Ki) and selectivity between different receptors. Lower Ki values indicate stronger binding affinity. researchgate.net

For compounds related to Tioperidone (B1618569), modifications to the aromatic systems and the linker chain have profound effects. Studies on haloperidol (B65202) analogs, which share the piperidine moiety, show that replacing the central carbonyl group with isosteric groups like methylene, sulfur, or oxygen significantly alters receptor affinity. For instance, an oxygen analog showed a 49-fold increase in binding at the 5-HT1A receptor compared to haloperidol, while the sulfur analog displayed increased affinity for the 5-HT2A receptor. nih.gov

Similarly, modifying the phenyl ring attached to the piperidine is critical. In a series of benzolactam derivatives, moving a methoxy (B1213986) group on the phenylpiperazine from the 2-position to the 4-position caused a complete loss of affinity for the D2 receptor. redheracles.net The presence of chlorine atoms on this aromatic ring was found to favor affinity at the 5-HT2A receptor. redheracles.net

The following table summarizes SAR data from analogs of related antipsychotics, illustrating the impact of specific substitutions.

| Compound Series | Modification | D2 Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| Risperidone Analog | Risperidone (Lead) | 1.65 | 0.55 | researchgate.net |

| Risperidone Analog | Deconstructed Analog (Compound 9) | - | 5.4 | acs.org |

| Haloperidol Analog | Haloperidol (Lead) | 0.89 | 120 | nih.gov |

| Haloperidol Analog | Oxygen substitution for C=O (Compound 7) | 5.3 | 93 | nih.gov |

| Haloperidol Analog | Sulfur substitution for C=O (Compound 6) | 1.4 | 72 | nih.gov |

| SYA16263 Analog | SYA16263 (Lead) | 124 | 50 | nih.gov |

| SYA16263 Analog | 5-chloro on pyridine (B92270) ring (Compound 7) | 149 | 9.2 | nih.gov |

These findings underscore that even minor changes, such as adding a halogen or shifting a substituent's position, can dramatically alter the pharmacological profile, enhancing selectivity for the desired 5-HT2A receptor over the D2 receptor, a key characteristic of atypical antipsychotics. nih.gov

Conformational Analysis and Molecular Modeling in SAR

The three-dimensional shape, or conformation, of a drug molecule is a critical determinant of its ability to bind to a receptor. Conformational analysis, aided by molecular modeling, investigates the energetically favorable shapes a molecule can adopt. medchem-ippas.eu For flexible molecules like Tioperidone, which contains several rotatable bonds, understanding the bioactive conformation—the specific shape it assumes when bound to the receptor—is paramount.

Computational Chemistry Approaches for Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process of lead optimization. scispace.com By using computer simulations, researchers can predict the properties of new molecules before they are synthesized, saving time and resources. tandfonline.com Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties (e.g., steric and electrostatic fields) of a series of compounds with their biological activities. tandfonline.comresearchgate.net These models generate contour maps that highlight regions where modifications are likely to increase or decrease potency, guiding the design of more effective analogs. tandfonline.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.com Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the drug and specific amino acid residues in the D2 and 5-HT2A receptor binding sites, explaining the observed SAR. tandfonline.comtandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the receptor. tandfonline.com This can help confirm docking results and provide a more dynamic picture of the binding event. scispace.com

These integrated computational strategies were instrumental in designing novel dual D2/5-HT2A antagonists, leading to the identification of new chemical backbones with predicted high activity and favorable physicochemical properties. tandfonline.com

SAR Studies on the Piperidine/Piperazine Ring System

The piperidine ring is a core structural element in a vast number of antipsychotic agents, including Tioperidone. nih.govresearchgate.net Its primary role is to position the basic nitrogen atom for a critical ionic interaction with a conserved aspartate residue in the receptor binding site.

SAR studies consistently demonstrate the importance of this moiety:

Basicity is Essential: The nitrogen atom must be basic enough to be protonated at physiological pH to form the key salt bridge with the receptor's aspartate residue.

Piperidine vs. Piperazine: The choice between a piperidine and a piperazine ring can significantly influence receptor selectivity and functional activity. In some chemical series, replacing a piperazine with a piperidine ring leads to a substantial increase in desired activity or improves metabolic stability. mdpi.com In other cases, piperazine derivatives show higher affinity. rsc.org This highlights that the optimal ring system is context-dependent on the rest of the molecular structure.

Substitutions on the Ring: Adding substituents to the piperidine ring can modulate activity. For example, a hydroxyl group on the piperidine ring of haloperidol is important for D2 receptor affinity; its removal leads to a significant decrease in binding. nih.gov Studies on piperine (B192125) derivatives show that para-substitution on the piperidine ring is generally preferred over meta-substitution for monoamine oxidase (MAO) inhibition. acs.org

The attachment of various heterocyclic groups to the basic piperidine or piperazine ring has been shown to potentiate antipsychotic activity, making this a key area for modification in drug design. nih.govresearchgate.net

SAR Related to the Quinolinedione Scaffold

While the prompt specifies quinolinedione, Tioperidone contains a quinolinone moiety. The quinolinone scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of pharmacologically active compounds. tandfonline.comsemanticscholar.org In the context of Tioperidone and related CNS drugs, this bicyclic heterocycle serves as a large, hydrophobic anchor that engages in crucial interactions within the receptor.

Key SAR findings related to the quinoline (B57606)/quinolinone scaffold include:

π-π Stacking: The aromatic nature of the quinolinone ring allows it to form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket of D2 and 5-HT2A receptors. tandfonline.com

Substituent Position: The nature and position of substituents on the quinoline ring are critical for modulating pharmacological activity and target specificity. researchgate.net For quinolone antibacterials, a fluorine atom at the C-6 position and a piperazine moiety at the C-7 position are considered monumental for activity. pharmacy180.com While the specific application differs, it demonstrates the sensitivity of the scaffold to substitution patterns.

Analytical Methodologies for Tioperidone Hydrochloride Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating and quantifying active pharmaceutical ingredients and their related substances. However, specific methods for Tioperidone (B1618569) hydrochloride are not extensively reported.

Gas Chromatography (GC) Considerations for Derivatized Forms

There is no information available in the reviewed literature regarding the analysis of Tioperidone hydrochloride using Gas Chromatography (GC). Due to the likely low volatility of the hydrochloride salt, a derivatization step would likely be necessary to convert the analyte into a more volatile form suitable for GC analysis. However, no such derivatization procedures or GC methods have been described for this compound.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the structural confirmation and quantification of pharmaceutical compounds.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

Specific methods for the quantification of this compound using Ultraviolet-Visible (UV-Vis) spectrophotometry are not described in the available literature. The development of a UV-Vis method would involve determining the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent and validating the method for linearity, accuracy, and precision over a defined concentration range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is another critical analytical tool in the characterization of chemical compounds. It provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight of a compound and can aid in its structural elucidation through fragmentation analysis.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement of the parent ion of this compound, which can be used to confirm its elemental composition.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the parent ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is often unique to a specific molecule and can be used to confirm the structure of this compound by identifying characteristic fragments.

Specific mass spectrometry data, such as the exact mass of the molecular ion and a detailed analysis of its fragmentation pattern for this compound, are not available in the reviewed literature.

Electroanalytical Methods

Electroanalytical methods are a category of analytical techniques that use the measurement of electrical properties to determine the concentration of an analyte in a solution. These methods, which include voltammetry, potentiometry, and conductometry, can be developed for the quantitative analysis of drug substances like this compound.

These methods are often advantageous due to their high sensitivity, low cost, and relatively simple instrumentation. A specific electroanalytical method would need to be developed and validated for this compound, which would involve selecting the appropriate electrode, supporting electrolyte, and experimental parameters. However, the scientific literature does not currently contain reports of developed and validated electroanalytical methods for the analysis of this compound.

Stability Indicating Methods for Chemical Integrity Assessment

Stability-indicating analytical methods are essential for assessing the chemical integrity of a drug substance over time and under various environmental conditions. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, allowing for an accurate quantification of the API and a monitoring of the formation of impurities.

A common stability-indicating method is High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) or mass spectrometric (MS) detector. The development of such a method for this compound would involve:

Forced Degradation Studies: The drug substance would be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.

Method Development and Optimization: A chromatographic method would be developed to achieve adequate separation between the parent drug and all the degradation products.

Method Validation: The developed method would be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is accurate, precise, specific, linear, and robust.

While the principles of developing a stability-indicating method are well-established, no specific stability-indicating HPLC method or data on the degradation products of this compound have been published in the scientific literature.

In Vitro Metabolism and Biotransformation Pathways of Tioperidone Hydrochloride

Metabolic Stability Assessment in Subcellular Fractions (e.g., Microsomes, Cytosol)

No specific data is available in the scientific literature regarding the metabolic stability of Tioperidone (B1618569) hydrochloride in subcellular fractions like liver microsomes or cytosol. Standard assays to determine metabolic stability typically involve incubating the compound with liver microsomes or S9 fractions and measuring the percentage of the compound remaining over time. pharmaron.comprotocols.iospringernature.com This allows for the calculation of key parameters such as half-life and intrinsic clearance. pharmaron.comprotocols.io

Identification and Characterization of Metabolites using Mass Spectrometry

There are no published studies that identify or characterize the metabolites of Tioperidone hydrochloride using mass spectrometry. This process generally involves incubating the drug with liver microsomes and then analyzing the samples using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the chemical structures of any metabolites formed. nih.govijpras.com For the related compound tiospirone, metabolites were successfully characterized using a combination of gas chromatography/electron impact mass spectrometry (GC/EIMS) and desorption chemical ionization/mass spectrometry (DCI/MS). nih.govresearcher.life

Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450 isoforms, Aldehyde Oxidase)

The specific enzyme systems, such as Cytochrome P450 (CYP) isoforms, responsible for the metabolism of this compound have not been identified in the available literature. For other antipsychotics, CYP enzymes, particularly CYP3A4 and CYP2D6, are often heavily involved in their metabolism. nih.govresearchgate.netnih.govclinpgx.org Studies on the related compound iloperidone (B1671726) show it is metabolized mainly by CYP2D6 and to a lesser extent by CYP3A4. nih.gov

Reactive Metabolite Formation Studies

No studies were found that investigated the potential for this compound to form reactive metabolites. Reactive metabolite screening is a critical part of drug development to assess potential toxicity. creative-biolabs.com These studies often involve incubating the compound in liver microsomes with trapping agents like glutathione (B108866) to capture and identify any unstable, electrophilic metabolites that may form. creative-biolabs.comevotec.comnih.gov

In Vitro Metabolic Pathway Elucidation and Species Comparison (preclinical models only)

Specific in vitro metabolic pathways for this compound have not been elucidated, and no comparative studies between different preclinical species (e.g., rat, dog, monkey) are available. Such studies are essential in preclinical development to understand interspecies differences in metabolism and to help predict human metabolic pathways. nih.gov

Preclinical Pharmacological Characterization of Tioperidone Hydrochloride in Vitro Studies

Receptor Occupancy Studies in Cellular Systems

Receptor binding assays are fundamental in vitro studies used to determine the affinity of a compound for various receptors. These assays typically use cell membrane preparations containing the receptor of interest and a radiolabeled ligand that is known to bind to that receptor. The ability of the test compound, such as Tioperidone (B1618569), to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Tioperidone has been profiled in a variety of radioligand binding assays to establish its receptor affinity profile. Research indicates that Tioperidone is a multi-receptor antagonist with high affinity for several serotonin (B10506) and dopamine (B1211576) receptor subtypes. wikipedia.orgwikiwand.com Specifically, it demonstrates very high affinity for the serotonin 5-HT₂ₐ and dopamine D₂ receptors. wikipedia.orgnih.gov The compound also shows significant affinity for the 5-HT₇ receptor and the α₁-adrenergic receptor. wikipedia.org Its affinity for muscarinic cholinergic receptors is considerably lower. wikipedia.org

The binding profile of Tioperidone at various human receptors is detailed in the table below.

Table 1: Receptor Binding Affinity of Tioperidone

| Receptor | Ki (nM) |

|---|---|

| Serotonin Receptors | |

| 5-HT₂ₐ | 0.06 wikipedia.org |

| 5-HT₂c | 9.73 wikipedia.org |

| 5-HT₆ | 950 wikipedia.org |

| 5-HT₇ | 0.64 wikipedia.org |

| Dopamine Receptors | |

| D₂ | 0.5 wikipedia.org |

| D₄ | 13.6 wikipedia.org |

| Muscarinic Receptors | |

| M₁ | 630 wikipedia.org |

| M₂ | 180 wikipedia.org |

| M₃ | 1290 wikipedia.org |

| M₄ | 480 wikipedia.org |

This table is interactive. You can sort and filter the data as needed.

Cellular Assays for Functional Activity (e.g., cAMP accumulation assays, calcium mobilization)

Cellular functional assays are performed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor. These assays measure the downstream signaling effects of receptor activation in a cellular context.

cAMP Accumulation Assays: These assays are used for G-protein coupled receptors (GPCRs) that are linked to adenylyl cyclase. Activation of Gs-coupled receptors increases cyclic AMP (cAMP) levels, while activation of Gi-coupled receptors decreases cAMP. Antagonists block the effect of an agonist on cAMP levels.

Calcium Mobilization Assays: These assays are typically used for Gq-coupled receptors. Activation of these receptors leads to an increase in intracellular calcium (Ca²⁺) concentration, which can be measured using fluorescent dyes. nih.govthermofisher.com

Based on its receptor binding profile, Tioperidone has been characterized functionally as a compound with mixed activities. It is described as a 5-HT₁ₐ receptor partial agonist, a 5-HT₂ₐ, 5-HT₂c, and 5-HT₇ receptor inverse agonist, and a D₂, D₄, and α₁-adrenergic receptor antagonist. wikipedia.orgwikiwand.com This functional profile, particularly the potent 5-HT₂ₐ antagonism combined with D₂ antagonism, is characteristic of atypical antipsychotics. nih.gov

While the functional roles have been identified, specific quantitative data from cellular assays, such as EC₅₀ or IC₅₀ values from cAMP or calcium mobilization studies for Tioperidone, are not extensively detailed in publicly available literature.

Biochemical Marker Modulation in Cell Cultures

The investigation of biochemical marker modulation in cell cultures aims to understand how a compound affects cellular processes beyond initial receptor signaling. This can involve measuring changes in protein expression, enzyme activity, or the levels of specific signaling molecules after treating cultured cells with the compound. For antipsychotics, this might include assessing effects on pathways related to neuroplasticity or cellular stress.

Based on available scientific literature, specific studies detailing the modulation of biochemical markers in cell cultures by Tioperidone hydrochloride have not been extensively reported.

Ex Vivo Receptor Binding Studies

Ex vivo receptor binding studies serve as a bridge between in vitro binding assays and in vivo animal models. In this method, a compound is administered to a living animal, and after a specific time, the animal is euthanized. nih.gov Brain or other tissues are then harvested, and the occupancy of the target receptor by the compound is measured using autoradiography with a radioligand. nih.gov This technique provides valuable information on the relationship between the administered dose of a drug and the degree of target engagement in the brain. nih.gov

Neurotransmitter Release and Reuptake Studies in Isolated Synaptosomes or Tissue Slices

To understand a compound's effect on neurotransmission, studies are often conducted using synaptosomes, which are isolated nerve terminals that retain the machinery for neurotransmitter storage, release, and reuptake. wikipedia.org These preparations can be stimulated to release neurotransmitters like dopamine or serotonin, and the effect of the test compound on this release can be quantified. Similarly, reuptake assays measure the ability of a compound to block the serotonin transporter (SERT) or dopamine transporter (DAT), which are responsible for clearing these neurotransmitters from the synapse. nih.govmeduniwien.ac.at

A 1986 study noted that Tioperidone's high affinity for serotonin receptors, which is even greater than its potent affinity for dopamine receptors, suggests that a serotonergic component is relevant to its atypical profile. nih.gov However, detailed quantitative data from in vitro studies on isolated synaptosomes or tissue slices specifically examining the effects of this compound on neurotransmitter release or reuptake are not widely available in the published literature.

Emerging Research Directions and Theoretical Applications of Tioperidone Hydrochloride

Development of Radioligands for Positron Emission Tomography (PET) Imaging

The development of selective radioligands for Positron Emission Tomography (PET) is crucial for visualizing and quantifying specific molecular targets, such as neurotransmitter receptors, in the living brain. researchgate.netnih.gov For a compound like Tioperidone (B1618569) hydrochloride, which exhibits affinity for dopamine (B1211576) and serotonin (B10506) receptors, its structure could serve as a scaffold for designing novel PET radioligands. nih.gov The process involves chemically modifying the molecule to incorporate a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, without significantly altering its binding characteristics. researchgate.netnih.gov

The primary targets of interest for a Tioperidone-based radioligand would be the dopamine D2 and D4 receptors, as well as the serotonin 5-HT2A receptors, all of which are implicated in various neurological processes. nih.govisciii.esfrontiersin.org A successful radioligand derived from Tioperidone would enable researchers to non-invasively study the density and distribution of these receptors, investigate receptor occupancy by other drugs, and better understand the pathophysiology of disorders where these receptor systems are dysregulated. nih.gov While numerous radioligands have been developed for these individual target systems, the unique multi-receptor binding profile of a Tioperidone-based tracer could offer novel insights. researchgate.netnih.gov The development of such a tool would be a purely research-focused endeavor, providing valuable data in preclinical studies. nih.govnih.govmdpi.com

Potential as a Pharmacological Tool for Receptor System Research

In non-clinical settings, compounds with specific receptor binding profiles are invaluable as pharmacological tools to probe the function of receptor systems. nih.govnih.gov Tioperidone hydrochloride, with its characteristic antagonism of key dopamine and serotonin receptors, is well-suited for this purpose. biorxiv.orgnih.gov Researchers can use Tioperidone in in vitro experiments, such as competitive binding assays, to characterize the pharmacology of D2, D4, and 5-HT2A receptors in various tissues and cell lines. psychopharmacologyinstitute.comchemrxiv.org

By selectively blocking these receptors, Tioperidone allows for the isolation and study of specific signaling pathways. nih.gov For example, its application in cell cultures or tissue preparations can help elucidate the downstream consequences of D2 or 5-HT2A receptor blockade, contributing to a fundamental understanding of neurochemical transmission. nih.govbiorxiv.org The affinity of a compound for its receptor is quantified by the inhibition constant (Ki), where a lower Ki value signifies a stronger binding affinity. mdpi.comelifesciences.org The distinct affinities of Tioperidone for multiple receptors make it a useful instrument for dissecting the complex interplay between the dopaminergic and serotonergic systems. psychopharmacologyinstitute.com

| Receptor Subtype | Binding Affinity (Ki) in nM | Description |

| Dopamine D2 | High Affinity | A primary target for many antipsychotic agents, its blockade is central to their mechanism of action. nih.govbiorxiv.org |

| Dopamine D4 | High to Moderate Affinity | A member of the D2-like family, its role is a subject of ongoing research, with some atypical agents showing high affinity. nih.govnih.govwikipedia.orgnih.govdrugbank.com |

| Serotonin 5-HT2A | High Affinity | Blockade of this receptor is a hallmark of atypical antipsychotics and is thought to modulate dopaminergic pathways. nih.govfrontiersin.orgpsychopharmacologyinstitute.comdrug-dev.comvirscio.comresearchgate.net |

This table represents a qualitative summary of this compound's expected binding profile based on its classification as an atypical antipsychotic. Specific Ki values for Tioperidone are not consistently available across public literature, but the profile is characterized by potent interactions with these key receptors.

Investigation in Novel Drug Delivery Systems (excluding clinical applications)

The study of novel drug delivery systems is a significant area of pharmaceutical research, focusing on the materials and methods used to formulate a compound. For a molecule like this compound, research in this area—excluding any clinical context—would involve exploring its compatibility and interaction with various advanced delivery platforms. These investigations are fundamental to understanding the physicochemical boundaries of a compound and how its properties can be modulated by formulation science. isciii.eswikipedia.org

Theoretical and preclinical research could focus on incorporating Tioperidone into systems such as:

Polymeric Nanoparticles: Investigating the encapsulation efficiency and release kinetics of Tioperidone from biodegradable polymers. This research would aim to understand how polymer characteristics affect drug loading and stability.

Lipid-Based Formulations: Studying the solubility and dispersion of Tioperidone in lipid-based systems, such as self-nanoemulsifying drug delivery systems (SNEDDS), to explore fundamental principles of solubility enhancement for compounds with similar chemical structures.

Sustained-Release Matrices: Research into embedding Tioperidone within inert, non-erodible matrices to study the physical mechanisms of drug diffusion over time. This provides insights into controlling release rates purely based on formulation architecture.

These studies are conducted at a preclinical stage and are essential for building a foundational knowledge base in pharmaceutics.

Theoretical Insights into Polypharmacology

Polypharmacology is the principle that a single drug molecule interacts with multiple targets, a concept that has shifted the paradigm from the "one drug, one target" model. nih.gov Atypical antipsychotics are classic examples of polypharmacological agents, and this compound serves as a valuable theoretical model in this regard. nih.gov Its ability to bind with high affinity to distinct receptor classes—specifically dopamine and serotonin receptors—provides a concrete example of multi-target engagement. nih.govpsychopharmacologyinstitute.com

Studying the binding profile of Tioperidone contributes to the theoretical framework of how interactions with a network of targets produce a specific pharmacological effect. nih.gov It allows researchers to model the complex relationship between a drug's chemical structure and its "receptor fingerprint." Computational and in vitro studies using Tioperidone can help to:

Understand how a single molecule can simultaneously modulate different neurotransmitter systems.

Explore the concept of "functional selectivity," where the drug might trigger different downstream signals at each of its targets. drug-dev.com

Provide data for building predictive models that link multi-receptor binding profiles to cellular outcomes, which is a key goal in systems pharmacology.

Computational Drug Repurposing Screens

Computational drug repurposing is a strategy that uses in silico methods to identify potential new applications for existing compounds. nih.gov This approach leverages large databases of chemical structures and biological targets to predict novel drug-target interactions. This compound, with its well-defined chemical structure, is an ideal candidate for inclusion in virtual screening libraries.

In a purely theoretical context, the process involves:

Creating a 3D Model: A digital model of the Tioperidone molecule is generated.

Virtual Docking: This model is computationally "docked" against hundreds or thousands of different biological targets (e.g., enzymes, ion channels, other receptors) that are known to be involved in various other disease pathways unrelated to its primary activity.

Scoring and Prediction: Sophisticated algorithms calculate a binding score for each interaction, predicting the likelihood and strength of the binding.

A high score against an unexpected target, for instance, a protein implicated in oncology or inflammatory disorders, would generate a new, testable hypothesis for basic science research. This computational screening is a cost-effective and rapid method for exploring the broader biological interaction potential of a molecule far beyond its original pharmacological classification.

Conclusion and Future Perspectives in Tioperidone Hydrochloride Research

Summary of Key Research Findings and Methodological Advancements

To illustrate the characteristic receptor binding profile of this class of compounds, the following table details the affinities for the related atypical antipsychotic, iloperidone (B1671726).

| Receptor Target | Binding Affinity (Ki, nM) |

| Serotonin (B10506) 5-HT2A | 5.6 |

| Dopamine (B1211576) D2 | 6.3 |

| Dopamine D3 | 7.1 |

| Norepinephrine α1 | 0.36 |

| Dopamine D4 | 25 |

| Serotonin 5-HT6 | 43 |

| Serotonin 5-HT7 | 22 |

| Serotonin 5-HT1A | 168 |

| Dopamine D1 | 216 |

| Histamine (B1213489) H1 | 437 |

| Data reflects the binding profile for iloperidone, a structurally and mechanistically similar atypical antipsychotic. psychopharmacologyinstitute.com |

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite a foundational understanding of Tioperidone's primary mechanism, significant knowledge gaps persist. A major unexplored area is the high-resolution three-dimensional structure of Tioperidone (B1618569) bound to its primary receptor targets, D2 and 5-HT2A. Such structural data, often obtained through techniques like X-ray crystallography, is crucial for a precise understanding of the molecular interactions that govern its binding and antagonist activity.

Furthermore, the downstream intracellular signaling cascades that are modulated by Tioperidone following receptor antagonism are not fully elucidated. Research is needed to map how its interaction at the cell surface translates into changes in gene expression, protein function, and ultimately, neural circuit activity. The long-term neuroadaptive changes that may occur in the brain with chronic exposure to Tioperidone also remain a critical and largely unexplored avenue of research. Finally, there is a lack of published studies directly comparing the efficacy and receptor binding profile of Tioperidone to the newest generation of antipsychotic agents.

Directions for Future Academic Investigations into Tioperidone Hydrochloride Chemistry and Pharmacology

Future academic research should adopt a multi-pronged approach. From a medicinal chemistry perspective, the synthesis of a library of Tioperidone analogs is a logical next step. This would enable detailed structure-activity relationship (SAR) studies to determine which molecular moieties are essential for its pharmacological activity. Such studies could systematically modify the benzisoxazole ring, the piperidine (B6355638) linker, and other functional groups to probe their influence on receptor affinity and selectivity.

In pharmacology, there is a need for advanced preclinical studies utilizing modern neuroscience techniques. The use of in-vivo animal models combined with methods like electrophysiology and neuroimaging could provide a dynamic picture of how Tioperidone modulates the activity of key neural circuits implicated in psychosis. Furthermore, investigating the compound's polypharmacology—its effects on a wide range of biological targets beyond D2 and 5-HT2A—could uncover novel mechanisms or explain aspects of its clinical profile.

Implications for Rational Design of Related Chemical Compounds

The chemical structure of Tioperidone serves as a valuable scaffold for the rational design of novel central nervous system agents. nih.gov The principles of rational drug design, which leverage knowledge of a biological target's structure, can be applied to this scaffold to create new molecules with tailored properties. slideshare.netazolifesciences.com For example, computational modeling could be used to design modifications that enhance affinity for dopamine D3 receptors or reduce affinity for histamine H1 or adrenergic receptors, with the goal of optimizing therapeutic effects while minimizing side effects like sedation or orthostatic hypotension. semanticscholar.orgpatsnap.com

This research demonstrates that existing antipsychotic structures like haloperidol (B65202) can serve as useful leads for designing new agents that target multiple receptors. nih.gov The strategy of using a known active compound as a starting point for multi-target drug design is a powerful approach in modern medicinal chemistry. nih.gov Moreover, the Tioperidone framework could be used in "scaffold hopping" strategies, where the core molecular structure is replaced by a functionally equivalent but structurally novel one, potentially leading to compounds with improved pharmacokinetic properties or novel intellectual property. niper.gov.in

Q & A

Q. What analytical methods are recommended for quantifying Tioperidone Hydrochloride purity in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is the gold standard for purity assessment. Key parameters include:

- Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) .

- Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in a gradient or isocratic mode .

- Detection : UV absorbance at 220–240 nm, optimized for Tioperidone’s chromophore .

- Validation : Follow ICH guidelines for linearity (1–100 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%) . Note: Ensure sample preparation includes sonication and filtration (0.45 µm membrane) to eliminate particulate interference .

Q. How should researchers handle discrepancies in stability data for this compound under varying storage conditions?

- Controlled experiments : Replicate stability tests (e.g., 25°C/60% RH, 40°C/75% RH) with triplicate samples .

- Statistical analysis : Apply ANOVA to identify significant degradation trends (p <0.05). Use mass spectrometry to characterize degradation products .

- Documentation : Align findings with pharmacopeial standards (e.g., USP-NF) for acceptable impurity thresholds (e.g., ≤0.5% for individual unknowns) .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of this compound to minimize enantiomeric impurities?

- Chiral resolution : Use chiral stationary phases (e.g., amylose-based columns) for HPLC analysis to quantify enantiomeric excess .

- Process optimization : Implement factorial design (e.g., 2³ factorial) to evaluate variables: reaction temperature (25–50°C), catalyst loading (1–5 mol%), and solvent polarity .

- Validation : Confirm stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy .

Q. How can researchers address contradictory in vitro and in vivo pharmacokinetic data for this compound?

- In vitro-in vivo correlation (IVIVC) : Conduct dissolution studies using biorelevant media (e.g., FaSSIF/FeSSIF) to mimic gastrointestinal conditions .

- Animal models : Compare AUC and Cmax in rodent studies with in vitro permeability assays (e.g., Caco-2 cells). Adjust for protein binding and metabolic clearance .

- Mechanistic modeling : Use PBPK (physiologically based pharmacokinetic) software to reconcile discrepancies .

Q. What methodologies are effective for identifying and quantifying trace impurities in this compound batches?

- LC-MS/MS : Employ a Q-TOF mass spectrometer with electrospray ionization (ESI) in positive ion mode. Set resolution >30,000 to detect impurities at 0.1% levels .

- Forced degradation : Expose samples to acid (1M HCl), base (1M NaOH), and oxidative (3% H2O2) conditions to generate potential impurities .

- Reference standards : Use pharmacopeial impurity standards (e.g., USP-MM0421.13) for quantitative comparisons .

Q. How should researchers design a literature review strategy to identify gaps in this compound’s mechanism of action?

- Database selection : Prioritize PubMed, SciFinder, and Embase with keywords: "Tioperidone AND (pharmacokinetics OR receptor binding)" .

- Exclusion criteria : Omit non-peer-reviewed studies and non-English publications lacking validated methodologies .

- Gap analysis : Map existing studies to identify under-researched areas (e.g., long-term neurochemical effects) using PRISMA guidelines .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and efficacy .

- Bootstrap resampling : Assess confidence intervals for small-sample studies (n <10) .

- Meta-analysis : Pool data from multiple studies using random-effects models to address variability .

Q. How can researchers validate novel analytical methods for this compound in compliance with regulatory standards?

- ICH Q2(R1) validation : Test specificity, linearity (R² >0.998), precision (inter-day RSD <2%), and robustness (deliberate parameter variations) .

- Cross-laboratory validation : Collaborate with independent labs to verify reproducibility .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.